5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, also known as NITD-008, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential as a broad-spectrum antiviral agent. This compound has shown promising results against a range of viruses, including Ebola, Zika, and Dengue virus.
作用機序
The mechanism of action of 5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to inhibit viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp). RdRp is an essential enzyme for viral replication and is highly conserved among RNA viruses. This compound has been shown to bind to the RdRp of Ebola virus, preventing its activity and inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In a study conducted by Johansen et al., this compound was found to have a high selectivity index (SI) of 1428, indicating its low toxicity in vitro. In a mouse model, this compound was well-tolerated and did not cause any significant adverse effects.
実験室実験の利点と制限
One of the main advantages of 5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is its broad-spectrum antiviral activity, making it a potential candidate for the treatment of emerging viral diseases. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound.
将来の方向性
For the development of 5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one include the optimization of the synthesis method, the development of prodrugs or analogs with improved solubility and bioavailability, and the investigation of its potential as a treatment for emerging viral diseases.
合成法
The synthesis of 5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves a multi-step process, starting with the reaction of 2-(4-nitrophenoxy)ethanol with 2-(benzylideneamino)thiazoline to form the corresponding imine. The imine is then reacted with 2-mercaptoacetic acid to form the thiazolidinone derivative, this compound. This synthesis method has been optimized to obtain high yields of pure this compound.
科学的研究の応用
5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has shown promising results in vitro against a range of viruses, including Ebola, Zika, Dengue virus, and SARS-CoV-2. In a study conducted by Johansen et al., this compound was found to inhibit Ebola virus replication in Vero E6 cells with an EC50 value of 0.07 μM. Similarly, this compound has also shown antiviral activity against Zika and Dengue virus in vitro. More recently, this compound has been found to inhibit SARS-CoV-2 replication in Vero E6 cells with an EC50 value of 0.67 μM.
特性
IUPAC Name |
(5Z)-5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S2/c21-17-16(27-18(26)19-17)11-12-3-1-2-4-15(12)25-10-9-24-14-7-5-13(6-8-14)20(22)23/h1-8,11H,9-10H2,(H,19,21,26)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRNFQGSMHPUCS-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。